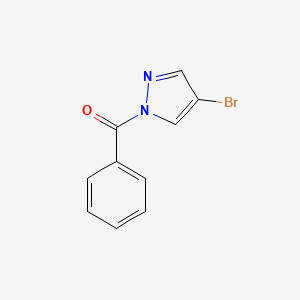

(4-Bromo-1H-pyrazol-1-yl)(phenyl)methanone

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

116228-39-8 |

|---|---|

Molecular Formula |

C10H7BrN2O |

Molecular Weight |

251.08 g/mol |

IUPAC Name |

(4-bromopyrazol-1-yl)-phenylmethanone |

InChI |

InChI=1S/C10H7BrN2O/c11-9-6-12-13(7-9)10(14)8-4-2-1-3-5-8/h1-7H |

InChI Key |

HLUXTGXWCAZAOJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N2C=C(C=N2)Br |

Origin of Product |

United States |

Mechanistic Investigations of Pyrazole Ring Formation and Functionalization

Detailed Reaction Mechanisms for Cyclocondensation Pathways

The most fundamental and widely employed method for constructing the pyrazole (B372694) ring is through the cyclocondensation of a 1,3-difunctional compound with a hydrazine derivative. mdpi.comnih.govresearchgate.net This approach offers a direct route to a wide array of substituted pyrazoles.

Hydrazine and its derivatives are essential reagents in pyrazole synthesis, acting as bidentate nucleophiles that provide the two adjacent nitrogen atoms of the pyrazole ring. mdpi.comnih.gov The reaction is typically initiated by the nucleophilic attack of one of the nitrogen atoms of the hydrazine derivative on one of the electrophilic centers of the 1,3-difunctional compound. This is followed by an intramolecular condensation, leading to the formation of the five-membered heterocyclic ring.

The general mechanism begins with the condensation of the hydrazine derivative with one of the carbonyl groups of a 1,3-dicarbonyl compound to form a hydrazone intermediate. Subsequent intramolecular nucleophilic attack by the second nitrogen atom of the hydrazine moiety onto the remaining carbonyl group, followed by dehydration, results in the formation of the pyrazole ring. mdpi.com In the case of α,β-unsaturated ketones or aldehydes, the reaction proceeds via a Michael addition of the hydrazine derivative, followed by intramolecular cyclization and elimination of water. nih.govmdpi.com

The nature of the substituent on the hydrazine derivative (R-NHNH₂) can influence the regioselectivity of the reaction when unsymmetrical 1,3-dicarbonyl compounds are used, leading to the formation of isomeric pyrazole products. mdpi.commdpi.com

During the cyclocondensation reaction, several key intermediates are formed. For instance, in the reaction of 1,3-diketones with hydrazine, a hemiaminal is proposed as a crucial intermediate. mdpi.com The initial nucleophilic addition of hydrazine to one of the ketone functionalities leads to the formation of this hemiaminal, which then undergoes dehydration to form a hydrazone. This is followed by cyclization and a final dehydration step to yield the aromatic pyrazole ring. mdpi.com When α,β-unsaturated carbonyl compounds are used, pyrazoline intermediates are often formed, which are subsequently oxidized to the corresponding pyrazoles. nih.govmdpi.com

Tautomerism is a significant consideration in the chemistry of pyrazoles, particularly for N-unsubstituted and 3(5)-substituted pyrazoles. nih.govencyclopedia.pub Pyrazole itself can exist in two tautomeric forms due to the migration of the proton between the two nitrogen atoms. This phenomenon can influence the reactivity and the final substitution pattern of the pyrazole ring. nih.gov The equilibrium between the tautomers is influenced by the nature of the substituents and the solvent. nih.govclockss.org For instance, 3(5)-substituted pyrazoles exist as a mixture of two tautomers, which can affect their reactivity in functionalization reactions. nih.gov

Radical Mechanisms in Pyrazole Synthesis and Functionalization

While ionic mechanisms dominate pyrazole chemistry, radical pathways have also been explored for both the synthesis and functionalization of the pyrazole ring. For example, the synthesis of 1,3,5-trisubstituted pyrazoles can be achieved through a visible-light-catalyzed tandem reaction of hydrazones and α-bromo ketones, which involves a radical addition followed by intramolecular cyclization. organic-chemistry.org

In terms of functionalization, vinylpyrazoles are known to react with thiols via a free-radical mechanism to yield β-addition products. This radical thiylation is a convenient method for introducing sulfur-containing substituents onto a side chain attached to the pyrazole ring. nih.gov

Electrophilic Aromatic Substitution Mechanisms on the Pyrazole Ring at C4

The pyrazole ring is an aromatic system, and its reactivity towards electrophilic substitution is influenced by the two nitrogen atoms. The presence of the nitrogen atoms deactivates the ring towards electrophilic attack compared to benzene. However, the distribution of electron density in the pyrazole ring makes the C4 position the most electron-rich and, therefore, the most susceptible to electrophilic attack. quora.comchemicalbook.com

The mechanism of electrophilic aromatic substitution at the C4 position follows the classical pathway involving the formation of a resonance-stabilized cationic intermediate (a sigma complex or arenium ion). The attack of an electrophile (E⁺) at the C4 position leads to this intermediate, which then loses a proton to restore the aromaticity of the pyrazole ring. rrbdavc.org Common electrophilic substitution reactions at the C4 position include nitration (using HNO₃/H₂SO₄), sulfonation (using fuming H₂SO₄), and halogenation. scribd.com For instance, the bromination of the pyrazole ring to introduce a bromine atom at the C4 position, a key step in the synthesis of (4-Bromo-1H-pyrazol-1-yl)(phenyl)methanone, proceeds via this mechanism.

Regioselectivity Control in Pyrazole Functionalization

Controlling the regioselectivity of functionalization is a critical aspect of pyrazole chemistry. mdpi.comnih.gov In the synthesis of pyrazoles from unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, a mixture of regioisomers can be formed. mdpi.commdpi.com The regiochemical outcome is influenced by the steric and electronic properties of the substituents on both reactants and the reaction conditions. nih.gov

For the functionalization of a pre-formed pyrazole ring, the inherent electronic properties of the ring direct electrophiles to the C4 position. quora.comchemicalbook.com However, regioselective functionalization at other positions, such as C3 or C5, often requires more advanced strategies. One common approach is the use of a directing group on the N1 nitrogen atom. This directing group can coordinate to a transition metal catalyst, which then delivers a reagent to a specific C-H bond, typically at the C5 position. acs.org Temperature can also be a tool for controlling the outcome of a reaction, as demonstrated in the divergent synthesis of pyrazoles and 1-tosyl-1H-pyrazoles. nih.gov Furthermore, the choice of catalyst and reaction conditions can switch the regioselectivity in reactions such as the aza-Michael addition of pyrazoles to conjugated carbonyl compounds. nih.gov

Insights into Catalytic Cycles of Transition-Metal Mediated Reactions

Transition-metal catalysis has become an indispensable tool for the synthesis and functionalization of pyrazoles, offering novel pathways and improved efficiency. mdpi.combohrium.com

One notable example is the synthesis of pyrazoles from diazatitanacyclohexadienes, which are formed from the coupling of an alkyne and a nitrile with a titanium imido complex. The N-N bond of the pyrazole is formed in the final step through a 2-electron oxidation of the diazatitanacyclohexadiene intermediate. The proposed mechanism involves an electrocyclic ring closure analogous to a Nazarov-type cyclization. nih.govnih.gov

Rhodium(III)-catalyzed reactions have been developed for the synthesis of N-naphthyl pyrazoles through a cascade pyrazole annulation and Satoh–Miura benzannulation. mdpi.com The catalytic cycle is proposed to involve the C-H activation of an N-aryl ring, facilitated by the coordination of a newly formed pyrazole intermediate to the rhodium center. This is followed by alkenyl metalation with an alkyne and further C-H activation to form a metallocycle, which then undergoes reductive elimination to afford the final product. rsc.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are widely used for the C-H functionalization of pyrazoles, allowing for the introduction of aryl, vinyl, and alkyl groups. mdpi.combohrium.com These reactions typically involve a catalytic cycle consisting of oxidative addition, transmetalation (for Suzuki coupling) or migratory insertion (for Heck coupling), and reductive elimination.

The table below summarizes key mechanistic features of pyrazole synthesis and functionalization.

| Reaction Type | Key Mechanistic Steps | Intermediates | Regioselectivity Control |

| Cyclocondensation (Knorr Synthesis) | Nucleophilic attack, intramolecular condensation, dehydration. mdpi.com | Hydrazone, hemiaminal. mdpi.com | Steric and electronic effects of substituents. nih.gov |

| Electrophilic Aromatic Substitution at C4 | Formation of a resonance-stabilized cationic intermediate (sigma complex), deprotonation. rrbdavc.org | Sigma complex (arenium ion). | Inherent electronic properties of the pyrazole ring. quora.com |

| Transition-Metal Catalyzed C-H Functionalization | C-H activation, oxidative addition, migratory insertion/transmetalation, reductive elimination. mdpi.combohrium.com | Metallocycles. rsc.org | Directing groups, ligands, reaction conditions. acs.orgnih.gov |

Advanced Functionalization Strategies for 4 Bromo 1 Benzoylpyrazoles

Chemo- and Regioselective Transformations of the Pyrazole (B372694) Core

The pyrazole ring is an electron-rich heterocycle susceptible to various transformations. Achieving chemo- and regioselectivity—the ability to target a specific atom or group within the molecule while leaving others unaffected—is paramount for its synthetic utility. nih.govrsc.org The presence of the bromo substituent and the benzoyl group influences the reactivity of the pyrazole core, allowing for controlled functionalization.

One of the key challenges in modifying the pyrazole core is controlling the site of reaction. For instance, direct C-H functionalization can be directed to a specific position, such as C5, without disturbing the C4-bromo group, demonstrating high chemoselectivity. rsc.org This selectivity is crucial as it preserves the bromo moiety for subsequent cross-coupling reactions. Other regioselective transformations include electrophilic substitution reactions like thio- or selenocyanation, which can be directed to the C4 position of unsubstituted pyrazoles. beilstein-journals.org The choice of reagents and reaction conditions plays a critical role in determining which position on the pyrazole ring will react. mdpi.com

Table 1: Examples of Chemo- and Regioselective Transformations on the Pyrazole Core

| Transformation Type | Target Site | Reagents/Conditions | Selectivity | Reference |

|---|---|---|---|---|

| Direct C-H Arylation | C5-H | Pd(OAc)₂, KOAc, DMA | Chemoselective (C4-Br intact) | rsc.org |

| Thiocyanation | C4-H | NH₄SCN, K₂S₂O₈ | Regioselective | beilstein-journals.org |

| Selenocyanation | C4-H | KSeCN, PhICl₂ | Regioselective | beilstein-journals.org |

Exploiting the Bromo Moiety in Cross-Coupling Reactions

The bromo substituent at the C4 position of the pyrazole ring is a highly valuable functional group, acting as a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions. mdpi.comresearchgate.net These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures. mdpi-res.commdpi.com

The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and widely used methods for forming C-C bonds. nih.govtcichemicals.com It involves the reaction of an organoboron compound (like a boronic acid) with an organic halide, catalyzed by a palladium(0) complex. mdpi.com The catalytic cycle generally proceeds through three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. nih.govmdpi.com

This reaction is highly valued for its mild conditions and tolerance of a wide variety of functional groups. tcichemicals.comnih.gov In the context of 4-bromo-1-benzoylpyrazole, the C4-bromo bond is an ideal electrophilic partner for Suzuki-Miyaura coupling, enabling the introduction of a wide range of aryl and heteroaryl substituents at this position.

Table 2: Representative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

| Aryl Halide | Boronic Acid | Catalyst System | Product | Bond Formed |

|---|---|---|---|---|

| 4-Bromo-1-benzoylpyrazole | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | (4-Phenyl-1H-pyrazol-1-yl)(phenyl)methanone | C-C (Aryl-Aryl) |

| 4-Bromo-1-benzoylpyrazole | 2-Thienylboronic acid | Pd(dppf)Cl₂, K₃PO₄ | Phenyl(4-(thiophen-2-yl)-1H-pyrazol-1-yl)methanone | C-C (Aryl-Heteroaryl) |

Beyond the Suzuki-Miyaura reaction, the bromo moiety can participate in a variety of other transition-metal-catalyzed cross-couplings, significantly expanding the synthetic possibilities. mdpi-res.comresearchgate.net These reactions provide access to different classes of compounds by forming bonds between the pyrazole C4-carbon and various other carbon or heteroatom fragments.

Heck-Mizoroki Reaction : Couples the aryl bromide with an alkene to form a new C-C bond, yielding a substituted alkene. arkat-usa.org

Sonogashira Reaction : Involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and copper complexes, to form an aryl-alkyne C-C bond. researchgate.net

Negishi Reaction : Utilizes an organozinc reagent to couple with the aryl bromide, offering a powerful method for C-C bond formation. researchgate.net

Buchwald-Hartwig Amination : A palladium-catalyzed reaction that forms a C-N bond between the aryl bromide and an amine.

Stille Reaction : Employs an organotin reagent as the coupling partner for the aryl bromide to create a C-C bond. researchgate.net

Table 3: Overview of Other Cross-Coupling Reactions for C4-Bromo Functionalization

| Reaction Name | Coupling Partner | Catalyst | Bond Formed |

|---|---|---|---|

| Heck-Mizoroki | Alkene | Palladium | C-C (Aryl-Vinyl) |

| Sonogashira | Terminal Alkyne | Palladium/Copper | C-C (Aryl-Alkynyl) |

| Negishi | Organozinc | Palladium or Nickel | C-C (Aryl-Alkyl/Aryl) |

| Buchwald-Hartwig | Amine | Palladium | C-N (Aryl-Amine) |

Direct C-H Functionalization Strategies on the Pyrazole Ring

Direct C-H functionalization has emerged as a highly efficient and atom-economical synthetic strategy that avoids the need for pre-functionalized starting materials. nih.gov Instead of relying on a halide or organometallic handle, these reactions activate a typically inert C-H bond directly. nih.gov For 4-bromo-1-benzoylpyrazole, the C5-H bond is a prime target for such transformations.

Research has demonstrated the successful palladium-catalyzed direct arylation of the C5 position of N-substituted pyrazoles, including 4-bromo-1-phenylpyrazole. rsc.org This reaction is remarkably chemoselective, as the C5-H bond reacts preferentially over the C4-Br bond. rsc.org A typical catalytic system involves using a simple palladium salt like Pd(OAc)₂ with a base such as potassium acetate (KOAc) in a polar aprotic solvent like dimethylacetamide (DMA). rsc.org This methodology allows for the synthesis of 4-bromo-5-aryl-pyrazoles, which are valuable intermediates that can undergo further functionalization at the bromo position.

Table 4: Palladium-Catalyzed Direct C5-H Arylation of 4-Bromo-1-phenylpyrazole

| Aryl Bromide Partner | Catalyst System | Base/Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-Bromobenzonitrile | 1 mol% Pd(OAc)₂ | KOAc / DMA | (4-Bromo-5-(4-cyanophenyl)-1H-pyrazol-1-yl)(phenyl)methanone | Moderate | rsc.org |

| 4-Bromoacetophenone | 1 mol% Pd(OAc)₂ | KOAc / DMA | (5-(4-Acetylphenyl)-4-bromo-1H-pyrazol-1-yl)(phenyl)methanone | Moderate | rsc.org |

Yields were reported as "moderate" for 4-bromo-1-phenylpyrazole, which showed lower reactivity compared to other 1-substituted pyrazoles. rsc.org

Functionalization of the Phenyl (Benzoyl) Moiety

The phenyl ring of the N-benzoyl group represents a third site for functionalization. This aromatic ring can undergo electrophilic aromatic substitution reactions. The carbonyl group of the benzoyl moiety is an electron-withdrawing group, which deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta (C3' and C5') positions.

Table 5: Expected Major Products of Electrophilic Aromatic Substitution on the Benzoyl Ring

| Reaction Type | Reagents | Expected Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | (4-Bromo-1H-pyrazol-1-yl)(3-nitrophenyl)methanone |

| Bromination | Br₂, FeBr₃ | (4-Bromo-1H-pyrazol-1-yl)(3-bromophenyl)methanone |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | (4-Bromo-1H-pyrazol-1-yl)(3-acetylphenyl)methanone |

Computational and Theoretical Chemistry Studies of 4 Bromo 1h Pyrazol 1 Yl Phenyl Methanone

Quantum Chemical Calculations for Molecular Geometry Optimization

Quantum chemical calculations are fundamental to predicting the most stable three-dimensional arrangement of atoms in a molecule. The process of molecular geometry optimization involves finding the minimum energy conformation on the potential energy surface. For pyrazole (B372694) derivatives, Density Functional Theory (DFT) is a commonly employed method, often utilizing functionals like B3LYP combined with basis sets such as 6-311++G(d,p) or 6-31G(d). ajchem-a.comnih.gov This level of theory has proven effective in yielding geometric parameters that are in good agreement with experimental data obtained from X-ray diffraction (XRD). nih.gov

The optimization of (4-Bromo-1H-pyrazol-1-yl)(phenyl)methanone would reveal key structural parameters, including bond lengths, bond angles, and dihedral angles. In similar structures, such as (4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)(2,6-difluorophenyl)methanone, a significant dihedral angle is observed between the pyrazole and benzene ring systems, typically around 78-79°. nih.gov This non-planar conformation is a crucial aspect of its structure. The calculated bond lengths and angles would be expected to align with established values for C-N, C=O, C-Br, and aromatic C-C bonds. For instance, in related pyrazoline structures, the C=O bond length is a key indicator of the electronic environment. nih.gov The final optimized structure represents the molecule in its ground state in the gas phase, providing a foundational model for further electronic and spectroscopic analysis.

Below is a table representing typical geometric parameters that would be determined for this compound through DFT calculations, based on data from analogous compounds.

| Parameter | Description | Expected Value (Å or °) |

| C=O Bond Length | Length of the carbonyl group bond | ~1.2 - 1.3 Å |

| C-Br Bond Length | Length of the carbon-bromine bond | ~1.8 - 1.9 Å |

| N-N Bond Length | Length of the nitrogen-nitrogen bond in the pyrazole ring | ~1.3 - 1.4 Å |

| C-N Bond Length | Length of the bond connecting the carbonyl carbon to the pyrazole nitrogen | ~1.4 - 1.5 Å |

| Dihedral Angle | Torsion angle between the pyrazole and phenyl rings | ~70 - 80° |

Analysis of Electronic Structure

The electronic properties of a molecule are largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as the electron donor, while the LUMO is the electron acceptor. The energy of these orbitals and the distribution of their electron density are critical for understanding chemical reactivity and electronic transitions. nih.gov

For this compound, the HOMO is expected to be localized primarily on the more electron-rich regions, such as the phenyl and pyrazole rings, while the LUMO would likely be distributed over the carbonyl group and the pyrazole ring, indicating the pathway for intramolecular charge transfer. nih.gov DFT calculations provide the energy levels of these orbitals.

The table below shows representative HOMO and LUMO energy values for pyrazole-based compounds, calculated using DFT methods, which would be analogous to the expected values for the title compound.

| Compound Class | HOMO (eV) | LUMO (eV) |

| Pyrazole-thiophene derivatives | -6.5 to -6.9 | -1.9 to -2.2 |

| Pyrazoline derivatives | ~ -5.9 | ~ -2.5 |

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO energy gap (ΔE). This value is a crucial indicator of the molecule's chemical stability and reactivity. A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more polarizable and more reactive.

For pyrazole derivatives, the calculated HOMO-LUMO gap typically falls within a range that indicates moderate stability. For example, a study on a pyrazoline-based ligand reported a HOMO-LUMO gap of 4.56 eV. ajchem-a.com The band gap for this compound would be influenced by the electronic effects of the bromo and phenyl substituents on the pyrazole ring system. This energy gap is directly related to the electronic absorption properties of the molecule.

| Compound Class | Energy Gap (ΔE in eV) |

| Pyrazole-thiophene derivatives | 4.30 - 4.75 |

| Pyrazoline derivatives | ~3.0 - 4.6 |

Molecular Electrostatic Potential (MESP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attack. The MESP surface is color-coded to represent different electrostatic potential values: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are prone to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential. nih.gov

Prediction and Interpretation of Spectroscopic Properties

Theoretical calculations can predict the electronic absorption spectra of a molecule, providing valuable information about its electronic transitions. Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the excitation energies and oscillator strengths that correspond to the absorption bands in a UV-Vis spectrum.

The calculations for this compound would likely predict electronic transitions primarily of the π→π* and n→π* type. The main absorption bands would correspond to electron excitations from the HOMO to the LUMO or other nearby unoccupied orbitals. For similar pyrazoline compounds, theoretical UV-Vis absorption bands are often calculated in the gas phase and in solvents to account for solvatochromic effects. These calculations generally show good agreement with experimental spectra. For instance, a study on (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone reported a calculated absorption maximum (λmax) around 313-320 nm, corresponding to the S0→S1 transition. The specific λmax for the title compound would be influenced by the electronic contributions of the bromine atom and the phenyl group.

The table below presents typical calculated UV-Vis absorption data for related compounds.

| Compound | Transition | Calculated λmax (nm) (Gas Phase) | Calculated λmax (nm) (Solvent) |

| (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone | HOMO → LUMO | ~314 | ~320 |

Theoretical Infrared (IR) Spectroscopy

Theoretical infrared (IR) spectroscopy, often performed using Density Functional Theory (DFT), is a valuable method for predicting the vibrational modes of a molecule. These calculations can aid in the assignment of experimental IR spectra and provide insights into the molecule's bonding and functional groups.

Theoretical calculations for this compound would be expected to predict key vibrational frequencies corresponding to its functional groups. These would include:

C=O stretching: A strong absorption band characteristic of the ketone group.

C-N stretching: Vibrations associated with the pyrazole ring.

C-Br stretching: A lower frequency vibration due to the heavier bromine atom.

Aromatic C-H stretching: Vibrations from both the phenyl and pyrazole rings.

Ring deformation modes: Vibrations corresponding to the stretching and bending of the pyrazole and phenyl rings.

DFT calculations, such as those at the B3LYP/6-311++G(d,p) level of theory, have been successfully used to investigate the harmonic vibrational frequencies of other bromo-substituted aromatic compounds dntb.gov.ua. A similar approach for this compound would provide a detailed theoretical IR spectrum, which could be used for comparative analysis with experimental data.

Theoretical Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for predicting the chemical shifts of ¹H and ¹³C nuclei in a molecule. The Gauge-Independent Atomic Orbital (GIAO) method is a common computational approach used for this purpose. These theoretical calculations can assist in the interpretation and assignment of experimental NMR spectra.

Although specific calculated NMR data for this compound were not found in the provided search results, experimental data for the related compound 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole provides a useful reference. Its ¹H NMR spectrum (in CDCl₃) shows signals at δ 7.78 (s, 1H, H-5), 7.56 (m, 2H, Ph H-2,6), 7.42 (m, 2H, Ph H-3,5), 7.23 (m, 1H, Ph H-4), and 4.05 (s, 3H, Me) ppm. The ¹³C NMR spectrum (in CDCl₃) displays peaks at δ 161.2, 139.7, 129.4, 127.8, 125.8, 117.6, 82.0, and 56.8 ppm nih.govmdpi.com.

For this compound, theoretical calculations would predict the chemical shifts for the distinct protons and carbons in the molecule. Key expected features in the theoretical spectra would include:

¹H NMR:

Signals for the protons on the pyrazole ring.

Multiplets for the protons of the phenyl group.

¹³C NMR:

A signal for the carbonyl carbon.

Signals for the carbons of the pyrazole ring, including the carbon bearing the bromine atom.

Signals for the carbons of the phenyl group.

Computational studies on other pyrazole derivatives have demonstrated a strong correlation between theoretically calculated and experimental chemical shift values, enhancing the confidence in structural elucidation acs.org.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis investigates the different spatial arrangements of atoms in a molecule and their relative energies. For this compound, a key conformational feature is the dihedral angle between the pyrazole and phenyl rings.

A crystallographic study of the related compound (4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)(2,6-difluorophenyl)methanone revealed a non-planar conformation, with dihedral angles of 78.4° and 78.6° between the pyrazole and benzene rings in the two molecules of the asymmetric unit nih.gov. This suggests that steric hindrance between the rings likely forces a twisted conformation in the solid state. It is plausible that this compound also adopts a non-planar conformation to minimize steric repulsion.

Molecular dynamics (MD) simulations can provide further insights into the conformational flexibility and dynamic behavior of the molecule in different environments, such as in solution eurasianjournals.com. An MD simulation would involve calculating the trajectory of the atoms over time, allowing for the exploration of the potential energy surface and the identification of low-energy conformations and the barriers between them. Such simulations would be valuable for understanding how the molecule behaves in a dynamic system, which is often more representative of its state in biological or chemical systems.

In Silico Mechanistic Insights and Transition State Analysis

Computational methods can be employed to elucidate the mechanisms of chemical reactions involving this compound. This involves identifying the reactants, products, intermediates, and, crucially, the transition states that connect them.

For N-acyl pyrazoles, a key reaction is the transfer of the acyl group. Theoretical studies can model this process to determine the reaction pathway and the associated energy barriers. Transition state analysis involves locating the saddle point on the potential energy surface corresponding to the highest energy point along the reaction coordinate. The structure and energy of the transition state provide critical information about the feasibility and kinetics of the reaction.

While specific mechanistic studies for the target compound were not found, research on the reactivity of N-acyl pyrazoles as inhibitors of serine hydrolases indicates that the electronic nature of the pyrazole ring and the acyl group can be tuned to modulate reactivity nih.gov. Computational studies could be used to explore the transition states of such acylation reactions, providing a detailed understanding of the factors that influence the reaction rate and selectivity.

Synthetic Utility and Applications in Complex Molecule Synthesis

Role as a Building Block in Heterocyclic Synthesis

The pyrazole (B372694) nucleus is a fundamental scaffold in numerous biologically active compounds. (4-Bromo-1H-pyrazol-1-yl)(phenyl)methanone can be strategically employed as a starting material for the construction of more elaborate heterocyclic systems, particularly fused pyrazoles.

Fused pyrazole systems such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines are of significant interest due to their wide range of pharmacological activities. The synthesis of these fused systems often commences from 5-amino-1H-pyrazoles, which can be accessed from N-protected pyrazoles like this compound. The N-benzoyl group can serve as a protecting group that can be removed under specific conditions, such as basic hydrolysis, to yield the corresponding aminopyrazole. This unmasked amino group is then available for cyclization reactions.

For instance, the synthesis of pyrazolo[1,5-a]pyrimidines can be achieved through the cyclocondensation of a 5-aminopyrazole intermediate with various 1,3-dielectrophilic reagents. Similarly, pyrazolo[3,4-b]pyridines can be prepared by reacting 5-aminopyrazoles with α,β-unsaturated ketones or other suitable precursors. The general synthetic strategies are outlined below:

Table 1: General Synthetic Routes to Fused Pyrazole Systems

| Fused System | Precursor from this compound | Key Reaction |

|---|---|---|

| Pyrazolo[1,5-a]pyrimidines | 4-Bromo-1H-pyrazol-5-amine | Cyclocondensation with β-dicarbonyl compounds or their equivalents |

The bromine atom at the 4-position of the pyrazole ring remains intact during these transformations, providing a handle for further functionalization of the fused heterocyclic system through cross-coupling reactions.

Precursor for Diverse Organic Transformations

The presence of a bromine atom on the pyrazole ring makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide range of substituents and the generation of molecular diversity.

The 4-bromo-1H-pyrazole core of the molecule can readily participate in several types of cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions allow for the introduction of aryl, vinyl, and alkynyl groups, respectively, at the 4-position of the pyrazole ring.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-pyrazole with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This is a highly versatile method for forming biaryl linkages. rsc.orgresearchgate.net

Heck Reaction: The Heck reaction facilitates the coupling of the bromo-pyrazole with an alkene, leading to the formation of a new carbon-carbon bond and the introduction of a vinyl substituent. organic-chemistry.org

Sonogashira Coupling: This coupling reaction with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, results in the formation of an alkynylated pyrazole derivative. wikipedia.org

Table 2: Potential Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Product Type |

|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | 4-Aryl-1H-pyrazole derivative |

| Heck | Alkene | 4-Vinyl-1H-pyrazole derivative |

These cross-coupling strategies are instrumental in creating libraries of diverse pyrazole-containing compounds for screening in drug discovery and materials science applications.

Development of Medicinal Chemistry Scaffolds

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. A notable example includes the development of potent and thermoneutral TRPV1 antagonists based on a 1-(1H-indazol-4-yl)-3-((1-phenyl-1H-pyrazol-5-yl)methyl) urea scaffold, which shares structural similarities with derivatives of the title compound. nih.gov The ability to functionalize the this compound core through the reactions described above allows for the systematic exploration of the chemical space around this scaffold to optimize interactions with a specific biological target.

Derivatives of this compound can be designed to interact with various enzymes and receptors by modifying the substituents at the 4-position of the pyrazole ring and on the phenyl group of the benzoyl moiety. The bromine atom serves as a convenient starting point for introducing a variety of functional groups that can modulate the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for its pharmacokinetic and pharmacodynamic profiles.

Utility in Material Science and Agrochemicals

While specific applications of this compound in material science are not extensively documented, the pyrazole core is known to be a component in various functional materials. For instance, pyrazole-containing compounds have been investigated for their luminescent and fluorescent properties and their potential use in organic light-emitting diodes (OLEDs). nih.gov The ability to introduce diverse substituents through cross-coupling reactions on the this compound scaffold could allow for the fine-tuning of its electronic and photophysical properties for such applications.

In the field of agrochemicals, pyrazole derivatives have a long history of use as fungicides, insecticides, and herbicides. The fungicidal activity of certain pyrazole-containing compounds has been documented. nih.govresearchgate.netmdpi.commdpi.com The this compound structure can be considered a potential pharmacophore that can be elaborated to develop new agrochemical agents with improved efficacy and selectivity.

Conclusion and Future Research Directions

Summary of Key Synthetic and Mechanistic Advancements Pertaining to Bromo-Benzoyl Pyrazoles

The synthesis of bromo-benzoyl pyrazoles, including the titular compound, builds upon fundamental principles of heterocyclic chemistry. The construction of the pyrazole (B372694) core is often achieved through the classical cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. Subsequent N-acylation and bromination are key steps to arrive at the target structure.

Recent advancements have focused on improving the efficiency, regioselectivity, and environmental footprint of these synthetic sequences. The N-acylation of pyrazoles can be achieved under various conditions, with the choice of base and solvent playing a crucial role in directing the reaction to the desired nitrogen atom, particularly in unsymmetrically substituted pyrazoles. Mechanistic studies, though not extensively focused on this specific molecule, suggest a standard nucleophilic acyl substitution pathway.

The bromination of the pyrazole ring is typically accomplished using electrophilic brominating agents such as N-bromosuccinimide (NBS). The regioselectivity of this reaction is influenced by the electronic nature of the substituents on the pyrazole ring. For N-acylpyrazoles, the electron-withdrawing nature of the benzoyl group generally directs bromination to the C4-position.

Challenges and Opportunities in the Synthesis and Functionalization of (4-Bromo-1H-pyrazol-1-yl)(phenyl)methanone

While the synthesis of this compound is conceptually straightforward, several challenges and opportunities exist.

Challenges:

Regiocontrol: In cases where the pyrazole ring is unsymmetrically substituted, achieving selective N-acylation can be challenging, potentially leading to a mixture of isomers that require tedious separation.

Harsh Reaction Conditions: Some traditional methods for N-acylation and bromination may require harsh conditions, which can be incompatible with sensitive functional groups on either the pyrazole or the benzoyl moiety.

Catalyst Optimization: The functionalization of the bromo group via cross-coupling reactions often requires careful optimization of the palladium catalyst, ligands, and reaction conditions to achieve high yields and avoid side reactions. The quantity and type of palladium catalyst, described in both mol % and ppm, can significantly impact the reaction's efficiency and sustainability acs.orgnih.gov.

Opportunities:

Versatile Building Block: The bromine atom at the C4-position serves as a versatile handle for a wide array of post-synthetic modifications. Bromo(hetero)arenes are valuable starting materials for functionalization through metalation reactions (halogen-metal exchange) and transition-metal-catalyzed cross-coupling reactions mdpi.comresearchgate.net.

Palladium-Catalyzed Cross-Coupling Reactions: The bromo substituent makes the compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. This opens up avenues for the introduction of a diverse range of aryl, alkyl, alkynyl, and amino substituents, thereby enabling the synthesis of a vast library of novel pyrazole derivatives. The design of new ancillary ligands has been instrumental in addressing challenging substrate transformations with greater selectivity and under milder conditions semanticscholar.org. The active catalytic species in many of these reactions is believed to be a monoligated palladium(0) complex, L1Pd(0) nih.gov.

Development of Greener Synthetic Methodologies: There is an ongoing opportunity to develop more environmentally benign synthetic protocols, for instance, by utilizing mechanochemical synthesis or exploring greener solvent systems.

Emerging Trends in Pyrazole Chemistry and Their Relevance to the Compound

The broader field of pyrazole chemistry is experiencing several exciting trends that are highly relevant to the future study of this compound.

Medicinal Chemistry: Pyrazole derivatives are recognized as "privileged scaffolds" in drug discovery due to their presence in numerous approved therapeutic agents mdpi.com. The functionalization of the this compound core could lead to the discovery of new drug candidates with a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-infective properties.

Materials Science: The rigid, planar structure of the pyrazole ring, combined with the potential for extensive functionalization, makes these compounds attractive for applications in materials science. Derivatives of this compound could be explored as components of organic light-emitting diodes (OLEDs), fluorescent probes, or functional polymers.

Photocatalysis: The use of photocatalysis in the functionalization of heterocyclic compounds, including pyrazoles and indazoles, is a rapidly growing area researchgate.net. This approach offers a milder and more sustainable alternative to traditional cross-coupling methods for modifying the bromo-substituted pyrazole.

Bioorthogonal Chemistry: The development of novel bioorthogonal reactions is a cutting-edge area of chemical biology . Functionalized pyrazoles could potentially be designed to participate in such reactions, enabling their use as chemical probes for studying biological systems.

Potential Avenues for Future Academic Inquiry

The compound this compound, as a representative of the bromo-benzoyl pyrazole class, presents numerous opportunities for future academic research.

Exploration of Diverse Cross-Coupling Reactions: A systematic investigation into the scope and limitations of various palladium-catalyzed cross-coupling reactions using this substrate would be highly valuable. This could involve screening a wide range of coupling partners and optimizing reaction conditions to build a comprehensive toolbox for its functionalization.

Mechanistic Investigations: Detailed mechanistic studies on both the synthesis and subsequent functionalization reactions of N-aroyl-4-bromopyrazoles would provide a deeper understanding of their reactivity and aid in the rational design of more efficient synthetic methods.

Synthesis of Fused Pyrazole Systems: The strategic functionalization of this compound could provide precursors for the synthesis of novel fused pyrazole systems, such as pyrazolo[3,4-b]quinolines, which are of interest for their potential biological and photophysical properties nih.gov.

Development of Novel Biologically Active Compounds: The synthesis and biological evaluation of a library of derivatives based on this scaffold could lead to the identification of new lead compounds for drug discovery programs.

Investigation of Material Properties: The photophysical and electronic properties of novel derivatives could be investigated to assess their potential for applications in materials science.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-Bromo-1H-pyrazol-1-yl)(phenyl)methanone, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via cyclization reactions using precursors like brominated pyrazole derivatives and aromatic aldehydes. For example, reacting 1,1'-(5-methyl-1-phenyl-1H-pyrazole-3,4-diyl)diethanone with substituted aldehydes under reflux in ethanol, followed by purification via column chromatography, yields high-purity products . Optimization involves adjusting temperature (e.g., 120°C in POCl₃ for cyclization) and stoichiometric ratios to minimize side products .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

- Methodology :

- FTIR : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the methanone group) .

- ¹H/¹³C-NMR : Confirms substitution patterns (e.g., bromine-induced deshielding in pyrazole protons) .

- Elemental Analysis : Validates purity (>98% by HPLC) .

- Contradiction Resolution : Discrepancies in spectral data (e.g., unexpected splitting in NMR) are addressed by cross-referencing with X-ray crystallography or computational models .

Q. How can researchers design initial biological activity screens for this compound?

- Methodology :

- Antimicrobial Assays : Use agar diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Minimum inhibitory concentrations (MICs) are quantified .

- Cytotoxicity : MTT assays on human cell lines (e.g., HeLa) assess viability at varying concentrations (1–100 µM) .

Advanced Research Questions

Q. How do X-ray crystallography and computational methods resolve structural ambiguities in brominated pyrazole derivatives?

- Methodology :

- X-ray Crystallography : Single-crystal diffraction (e.g., monoclinic P2₁/c space group) determines bond lengths (C-Br: ~1.89 Å) and dihedral angles (pyrazole-phenyl: ~25°), validated using SHELXL refinement .

- DFT Calculations : Compare experimental geometries with B3LYP/6-311+G(d,p)-optimized structures. Discrepancies >0.05 Å in bond lengths suggest experimental lattice effects .

Q. What strategies mitigate competing reactions during functionalization of the pyrazole ring?

- Methodology :

- Regioselective Bromination : Use NBS (N-bromosuccinimide) in DMF at 0°C to target the 4-position, avoiding over-bromination .

- Protection/Deprotection : Temporarily block reactive sites (e.g., methanone group) with TMSCl before introducing substituents .

Q. How can computational models predict the compound’s reactivity in catalytic cross-coupling reactions?

- Methodology :

- DFT-Based Reactivity Indices : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the bromine atom (f⁻ ~0.15) is prone to Suzuki-Miyaura coupling .

- Solvent Effects : Simulate reaction pathways in polar aprotic solvents (e.g., DMF) to enhance Pd-catalyzed coupling yields .

Q. What pharmacological challenges arise from the compound’s solubility, and how are they addressed?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.